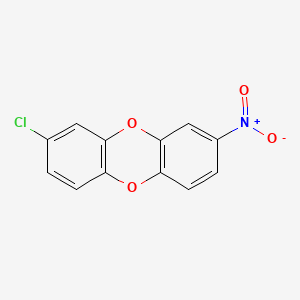![molecular formula C12H18OTe B14338331 {[(Butyltellanyl)methoxy]methyl}benzene CAS No. 110935-06-3](/img/structure/B14338331.png)
{[(Butyltellanyl)methoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Butyltellanyl)methoxy]methyl}benzene is an organotellurium compound characterized by the presence of a butyltellanyl group attached to a methoxy-methylbenzene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Butyltellanyl)methoxy]methyl}benzene typically involves the reaction of butyltellurium trichloride with a methoxy-methylbenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
{[(Butyltellanyl)methoxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The butyltellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while substitution reactions may result in the formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[(Butyltellanyl)methoxy]methyl}benzene is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds. It serves as a precursor for the synthesis of more complex organotellurium compounds.
Biology
The compound’s unique chemical properties make it a valuable tool in biological research, where it can be used to study the effects of tellurium-containing compounds on biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with biological molecules makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, catalysis, and materials science.
Mécanisme D'action
The mechanism of action of {[(Butyltellanyl)methoxy]methyl}benzene involves its interaction with molecular targets, such as enzymes and proteins. The tellurium atom in the compound can form covalent bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce cell death, making the compound a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyltellanylbenzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Methoxymethylbenzene: Lacks the tellurium atom, leading to different applications and biological activity.
Uniqueness
{[(Butyltellanyl)methoxy]methyl}benzene is unique due to the presence of both the butyltellanyl and methoxy groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
110935-06-3 |
|---|---|
Formule moléculaire |
C12H18OTe |
Poids moléculaire |
305.9 g/mol |
Nom IUPAC |
butyltellanylmethoxymethylbenzene |
InChI |
InChI=1S/C12H18OTe/c1-2-3-9-14-11-13-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
Clé InChI |
INTOPBKLHIONPK-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Te]COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


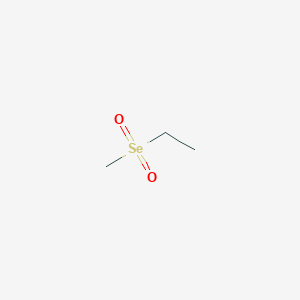

![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
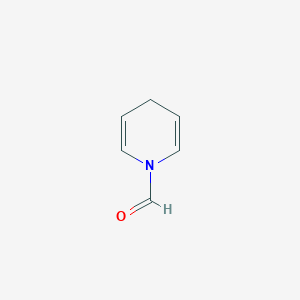
![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
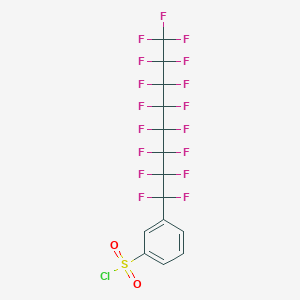
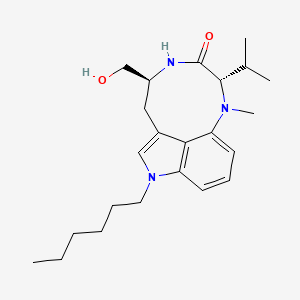
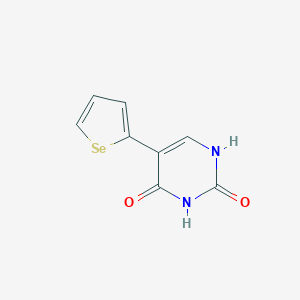


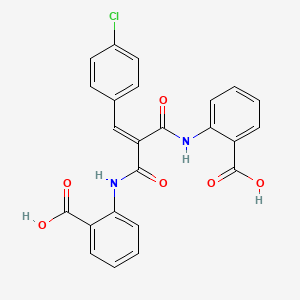
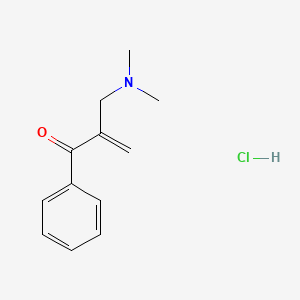
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
